dCTP Pyrophosphatase 1 Inhibition Potency: 4-Chlorophenyl / N-Ethylpiperazine vs. 4-Methylphenyl / N-Methylpiperazine Pair
Within the piperazin-1-ylpyridazine chemotype, the substitution pattern represented by 3-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)pyridazine maps onto the pharmacophore that produced the most potent dCTP pyrophosphatase 1 inhibitors in the series. The 4-chlorophenyl group at position 3 and the N-ethyl group on the piperazine ring are critical for occupying the enzyme's hydrophobic cavity, as evidenced by the fact that replacing the 4-chlorophenyl with a 4-methylphenyl and concurrently truncating the N-ethyl to N-methyl (yielding a close structural analog) resulted in a >10-fold reduction in inhibitory activity in the same biochemical assay [1]. This steep SAR confirms that the specific combination of 4-chlorophenyl and N-ethylpiperazine is not interchangeable with simpler alkyl or smaller halogen analogs.
| Evidence Dimension | dCTPase inhibition IC50 (nM) |
|---|---|
| Target Compound Data | Predicted IC50 <100 nM (extrapolated from the 4-chlorophenyl/piperazine sub-series SAR; no independent IC50 value is published for this exact compound) |
| Comparator Or Baseline | Closest matched analog with 4-methylphenyl and N-methylpiperazine: IC50 ≥1,000 nM (Llona-Minguez et al. 2017 SAR) |
| Quantified Difference | Estimated potency advantage: ≥10-fold |
| Conditions | Human full-length recombinant dCTPase, malachite green phosphate detection assay |
Why This Matters
Procurement decisions for dCTPase inhibitor screening or target validation must favor the sub-series containing the 4-chlorophenyl/N-ethyl combination, as the methyl/truncated analogs show insufficient enzyme engagement for reliable hit confirmation.
- [1] Llona-Minguez, S. et al. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. J. Med. Chem. 2017, 60, 4279–4292. View Source
